Technical Guide: Synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
Technical Guide: Synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
[1][2]
Abstract
This technical guide details the synthetic pathway for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate , a critical acyclic precursor used in the generation of 4-hydroxycyclophosphamide (4-OH-CPA) .[1] While Cyclophosphamide (CPA) requires hepatic activation by cytochrome P450 enzymes, this 3-butenyl analog allows for the chemical generation of the active metabolite via ozonolysis, bypassing metabolic requirements for in vitro and mechanistic toxicology studies. This document outlines the retrosynthetic logic, step-by-step experimental protocols, and safety considerations for handling nitrogen mustard intermediates.
Introduction & Significance
The compound O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate serves as a "masked" form of activated cyclophosphamide. Its structural significance lies in the 3-butenyl ester moiety.
In the standard pharmacological pathway, Cyclophosphamide is hydroxylated at the C4 position to form 4-hydroxycyclophosphamide, which exists in equilibrium with its ring-opened tautomer, aldophosphamide. This tautomer eventually eliminates acrolein to release the ultimate alkylating agent, phosphoramide mustard.
Synthetically, accessing 4-OH-CPA directly is difficult due to its instability. The 3-butenyl phosphorodiamidate strategy provides a stable, acyclic precursor. Upon treatment with ozone (
Retrosynthetic Analysis
The synthesis is designed around the sequential substitution of Phosphorus Oxychloride (
-
The Nitrogen Mustard: Bis(2-chloroethyl)amine.[2]
-
The Linker/Mask: 3-Buten-1-ol.
-
The Closing Amide: Ammonia (
).
Strategic Order of Addition: The bulky, electron-withdrawing nitrogen mustard is typically installed first to create a stable phosphoramidic dichloride intermediate. The primary alcohol (3-buten-1-ol) is added second, followed by ammonolysis to yield the final phosphorodiamidate.
Pathway Visualization
Figure 1: Step-wise synthetic route from phosphorus oxychloride to the target phosphorodiamidate.
Detailed Experimental Protocol
Phase 1: Preparation of N,N-Bis(2-chloroethyl)phosphoramidic Dichloridate
This intermediate is the foundation of the synthesis. It is commercially available but often synthesized in-house to ensure purity.
-
Reagents:
-
Phosphorus oxychloride (
) -
Bis(2-chloroethyl)amine hydrochloride
-
Solvent:
(used as solvent) or dry Dichloromethane (DCM)
-
-
Mechanism: Nucleophilic substitution at the phosphorus center.
Protocol:
-
Suspend bis(2-chloroethyl)amine hydrochloride (0.1 mol) in an excess of
(0.4 mol). -
Heat the mixture to reflux (approx. 105°C) with stirring.
-
Maintain reflux until the evolution of HCl gas ceases (approx. 10–12 hours). Note: Use a caustic scrubber to trap HCl.
-
Distill off the excess
under reduced pressure. -
The residue is the Phosphoramidic Dichloridate . It can be purified by vacuum distillation or recrystallization from hexane/ether if solid (mp ~55°C).
-
Checkpoint: Verify purity via
P NMR (expect a singlet around +15 ppm relative to ).
-
Phase 2: Esterification with 3-Buten-1-ol
This step introduces the "trigger" moiety.
-
Reagents:
-
Intermediate 1 (from Phase 1)
-
3-Buten-1-ol
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) as HCl scavenger -
Solvent: Dry THF or DCM
-
Protocol:
-
Dissolve Intermediate 1 (1 eq) in dry DCM under an inert atmosphere (
or Ar). Cool to 0°C . -
Mix 3-buten-1-ol (1 eq) with
(1.1 eq) in a separate flask containing dry DCM. -
Add the alcohol/base mixture dropwise to the phosphoramidic dichloride solution over 30–60 minutes.
-
Critical Control: Maintain temperature < 5°C to prevent double substitution (formation of the diester).
-
-
Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
In-situ Check: TLC should show consumption of the starting dichloride. The product is the Monochloridate (O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphoramidochloridate). Do not isolate due to hydrolytic instability; proceed immediately to Phase 3.
Phase 3: Ammonolysis to Final Product
The final chloride is displaced by ammonia to form the amide bond required for ring closure.
-
Reagents:
-
Crude Monochloridate solution (from Phase 2)
-
Ammonia gas (
) or anhydrous Ammonia in Dioxane (0.5 M)
-
Protocol:
-
Cool the reaction mixture from Phase 2 back to 0°C .
-
Bubble dry
gas through the solution for 30 minutes, or add an excess of ammonia solution dropwise. -
A white precipitate of triethylamine hydrochloride (from Phase 2) and ammonium chloride will form.
-
Stir for 2 hours at room temperature.
-
Work-up:
-
Filter off the solid salts.
-
Wash the organic filtrate with cold water (rapidly) to remove residual salts, then brine.
-
Dry over anhydrous
.[3] -
Concentrate under reduced pressure (keep bath temp < 40°C).
-
-
Purification: The resulting oil is purified via silica gel column chromatography.
-
Eluent: Chloroform/Methanol or Ethyl Acetate/Hexane gradient.
-
Yield: Typically 40–60% overall.
-
Analytical Characterization Data
The following data points are expected for the valid product:
| Parameter | Expected Value/Observation | Notes |
| Physical State | Colorless to pale yellow viscous oil | May crystallize upon prolonged storage at -20°C. |
| Characteristic of phosphorodiamidates. | ||
| The | ||
| Mass Spec | Isotopic pattern will show characteristic |
Downstream Application: The Ozonolysis Trigger
To validate the utility of the synthesized molecule, researchers often perform the ozonolysis step. This confirms the molecule's ability to act as a 4-OH-CPA precursor.
Figure 2: Mechanism of activation. The 3-butenyl group is oxidatively cleaved to an aldehyde, which cyclizes with the amide nitrogen.
Safety & Handling (Critical)
This synthesis involves Nitrogen Mustards , which are potent alkylating agents and blister agents.
-
Containment: All reactions must be performed in a fume hood.
-
Decontamination: Glassware and spills should be treated with a solution of 10% Sodium Thiosulfate or 5% NaOH to neutralize alkylating potential before removal from the hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Inhalation Risk:
and Ammonia are respiratory irritants.
References
-
Takamizawa, A., et al. (1975). "Studies on cyclophosphamide metabolites and their related compounds.[4] 1. Synthesis and antitumor activity of 4-hydroperoxycyclophosphamide and its analogs."[5] Journal of Medicinal Chemistry, 18(4), 376–383.
-
Hohorst, H. J., et al. (1976). "Chemical synthesis and properties of 4-hydroxycyclophosphamide." Advances in Mass Spectrometry in Biochemistry and Medicine, 1, 349. (Note: Often cited in context with Takamizawa for the ozonolysis method).
-
Borch, R. F., & Canute, G. W. (1991). "Synthesis and antitumor properties of activated cyclophosphamide analogues."[5] Journal of Medicinal Chemistry, 34(10), 3044–3052.
-
Santa Cruz Biotechnology. "O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate Product Data."
Sources
- 1. 4-Hydroxycyclophosphamide | 40277-05-2 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor properties of activated cyclophosphamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
